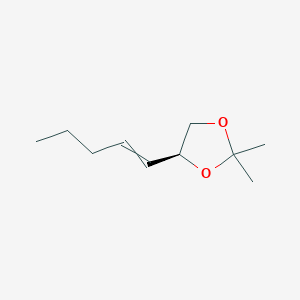![molecular formula C6H11NO B14586301 (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane CAS No. 61495-89-4](/img/structure/B14586301.png)
(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane is a bicyclic compound featuring an oxygen and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with oxygen and nitrogen atoms, such as:
- (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane derivatives
- Other azabicyclohexane compounds
Uniqueness
What sets (3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane apart is its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure
Properties
CAS No. |
61495-89-4 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3S,5R)-3,5-dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(2)7(4-5)8-6/h5H,3-4H2,1-2H3/t5-,6+,7?/m0/s1 |
InChI Key |
OJZDZHWUUFOPNJ-GFCOJPQKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2(N(C1)O2)C |
Canonical SMILES |
CC1CC2(N(C1)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)

